Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate
Description
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate is a synthetic acrylate derivative featuring a furan ring substituted with a 3,4-dichlorophenyl group at the 5-position and an ethyl acrylate moiety at the 2-position. The 3,4-dichlorophenyl substituent likely enhances electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C15H12Cl2O3 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)10-3-6-12(16)13(17)9-10/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
NBORUOSHPUDEQT-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dichlorophenylacetylene and ethyl acetoacetate, under acidic or basic conditions.
Acrylation: The furan ring is then subjected to acrylation using ethyl acrylate in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the 3,4-dichlorophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The acrylate moiety can also undergo Michael addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Ethyl 3-(5-(2,4-Dichlorophenyl)Furan-2-yl)Acrylate (CAS 384857-12-9)
- Structural Difference : The dichlorophenyl substituent is at the 2,4-positions instead of 3,3.
- This isomer is commercially available (Parchem Chemicals) but lacks explicit bioactivity data in the evidence .
Ethyl 3-(5-PhenylFuran-2-yl)Acrylate (CAS 187269-42-7)
- Structural Difference : The phenyl group lacks chlorine substituents.
- Impact : Absence of electron-withdrawing chlorine atoms reduces polarity, likely increasing lipophilicity. This compound serves as a baseline for studying the role of halogenation in bioactivity or material properties .
Functional Group Modifications
Ethyl 3-(5-(2-Chloro-4-Nitrophenyl)Furan-2-yl)Acrylate (CAS 886496-41-9)
- Structural Difference : Incorporates a nitro group at the 4-position and chlorine at the 2-position of the phenyl ring.
- Impact : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Such derivatives are often intermediates in synthesizing bioactive molecules (e.g., antimicrobial agents) .
(E)-Methyl 3-(5-(3-Chloro-4-Methoxyphenyl)Furan-2-yl)-2-Cyanoacrylate
- Structural Difference: Replaces the ethyl acrylate with a methyl cyanoacrylate group and adds a methoxy substituent.
- Impact: The cyano group increases electrophilicity, favoring nucleophilic attack, while the methoxy group enhances solubility. Such modifications are common in agrochemical and pharmaceutical precursors .
Crystallographic and Physicochemical Properties
These features stabilize crystal lattices and may correlate with melting points or solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
